molecular formula C17H14BrN3O4 B10872269 N'~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide

N'~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide

Cat. No.: B10872269
M. Wt: 404.2 g/mol
InChI Key: VUSJFTOPINJCDS-UHFFFAOYSA-N
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Description

N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a brominated indole moiety and a dimethoxybenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3,4-dimethoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
  • N-allyl-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide

Uniqueness

N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-3,4-dimethoxybenzohydrazide is unique due to its specific combination of a brominated indole and a dimethoxybenzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14BrN3O4

Molecular Weight

404.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H14BrN3O4/c1-24-13-6-3-9(7-14(13)25-2)16(22)21-20-15-11-8-10(18)4-5-12(11)19-17(15)23/h3-8,19,23H,1-2H3

InChI Key

VUSJFTOPINJCDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC

Origin of Product

United States

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